![molecular formula C19H19N5S B13373969 5,7-dimethyl-3-[5-(4-methylphenyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidin-2-yl methyl sulfide](/img/structure/B13373969.png)
5,7-dimethyl-3-[5-(4-methylphenyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidin-2-yl methyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-dimethyl-3-[5-(4-methylphenyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidin-2-yl methyl sulfide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-3-[5-(4-methylphenyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidin-2-yl methyl sulfide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of a β-diketone with hydrazine or its derivatives under acidic or basic conditions.
Formation of the pyrazolo[1,5-a]pyrimidine core: The pyrazole intermediate is then reacted with a suitable aldehyde or ketone in the presence of a base to form the pyrazolo[1,5-a]pyrimidine core.
Introduction of the methyl sulfide group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5,7-dimethyl-3-[5-(4-methylphenyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidin-2-yl methyl sulfide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Methyl iodide in the presence of a base for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation could lead to the formation of sulfoxides or sulfones, while reduction could yield the corresponding alcohols or amines.
Scientific Research Applications
5,7-dimethyl-3-[5-(4-methylphenyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidin-2-yl methyl sulfide has been studied for various scientific research applications, including:
Medicinal Chemistry: As a potential inhibitor of enzymes such as cyclin-dependent kinases (CDKs) and other protein kinases, which are targets for cancer therapy.
Biological Studies: Investigated for its antimicrobial and antifungal properties.
Material Science: Used as a building block for the synthesis of fluorescent molecules and chemosensors.
Mechanism of Action
The mechanism of action of 5,7-dimethyl-3-[5-(4-methylphenyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidin-2-yl methyl sulfide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby blocking the signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its inhibitory activity against CDKs and other protein kinases.
Uniqueness
5,7-dimethyl-3-[5-(4-methylphenyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidin-2-yl methyl sulfide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl sulfide group enhances its lipophilicity and potentially its ability to cross cell membranes, making it a valuable compound for drug development.
Properties
Molecular Formula |
C19H19N5S |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
5,7-dimethyl-3-[3-(4-methylphenyl)-1H-pyrazol-5-yl]-2-methylsulfanylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H19N5S/c1-11-5-7-14(8-6-11)15-10-16(22-21-15)17-18-20-12(2)9-13(3)24(18)23-19(17)25-4/h5-10H,1-4H3,(H,21,22) |
InChI Key |
SMVCZAAQUUVPND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C3=C4N=C(C=C(N4N=C3SC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



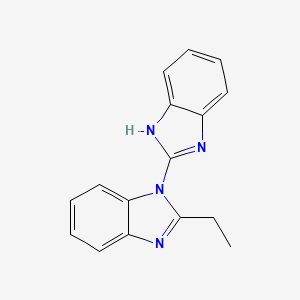
![1-(1,1-dioxidotetrahydro-3-thienyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B13373901.png)
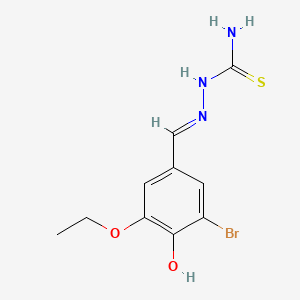
![2-[4,6-Bis(4-methoxyphenyl)pyridin-2-yl]phenol](/img/structure/B13373903.png)
![ethyl 4-{[1-[3-(dimethylamino)propyl]-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13373906.png)
![6-(2-Chloro-4-nitrophenyl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373908.png)
![ethyl 2-{[3-(1H-tetraazol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B13373929.png)
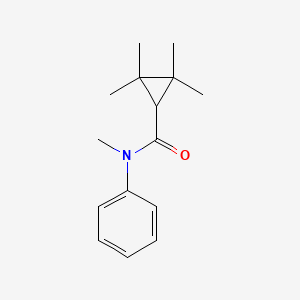
![Ethyl 4-{[2-(4-hydroxyphenyl)imidazo[1,2-a]pyrimidin-3-yl]amino}benzoate](/img/structure/B13373948.png)
![5-chloro-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B13373953.png)
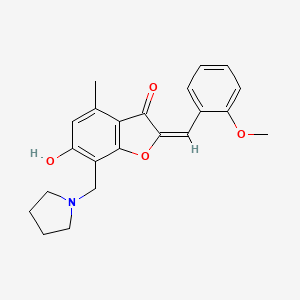
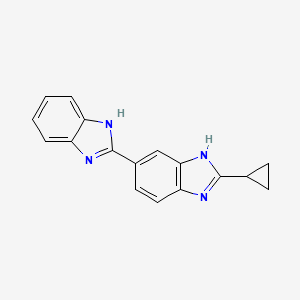
![10-(4-chlorophenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B13373967.png)
